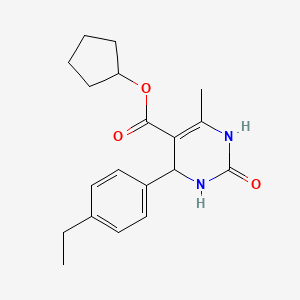
1,3-diphenylpropylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diphenylpropylurea is a phenyl urea-type compound with the formula (PhNH)₂CO (Ph = C₆H₅). It is a colorless solid that is prepared by transamidation of urea with aniline. This compound is known for its role as a cytokinin, a type of plant hormone that induces flower development .
Preparation Methods
1,3-Diphenylpropylurea can be synthesized through various methods. One common method involves the transamidation of urea with aniline . Another method is the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This method is environmentally friendly and scalable, making it suitable for industrial production.
Chemical Reactions Analysis
1,3-Diphenylpropylurea undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions with various reagents. Common reagents used in these reactions include potassium isocyanate, aniline, and various catalysts.
Scientific Research Applications
1,3-Diphenylpropylurea has a wide range of scientific research applications:
Chemistry: It is used as a synthetic intermediate for the production of carbamates and isocyanates.
Biology: It acts as a cytokinin, promoting flower development in plants.
Medicine: It has been studied for its potential anticancer properties.
Industry: It is used in the production of polyurethanes and as a recycling agent for polyurethane foam.
Mechanism of Action
The mechanism of action of 1,3-diphenylpropylurea involves its role as a bifunctional epoxide hydrolase 2 inhibitor in humans . It also acts on epoxide hydrolase in Mycobacterium tuberculosis . This compound affects various molecular targets and pathways, including the inhibition of endocytosis in viral infections .
Comparison with Similar Compounds
1,3-Diphenylpropylurea can be compared with other similar compounds such as:
1,3-Diphenylurea: A phenyl urea-type compound with similar cytokinin properties.
Diphenylcarbamide: Another urea derivative with similar chemical properties.
N-phenyl-N’-phenylurea: A compound with similar molecular structure and applications. The uniqueness of this compound lies in its specific applications in plant biology and its potential anticancer properties.
Properties
IUPAC Name |
1,3-diphenylpropylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c17-16(19)18-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H3,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHGUTQKHNHYJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C2=CC=CC=C2)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-BENZYL-2-HYDRAZINYL-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE](/img/structure/B5104411.png)
![2-methoxy-4-methyl-1-[3-(3-methylphenoxy)propoxy]benzene](/img/structure/B5104420.png)

![2-(2,4-difluorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide](/img/structure/B5104427.png)

![6-(6-Chloro-1,3-benzodioxol-5-yl)-3-propylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5104433.png)
![N-{2-[4-({[2-(2-propylphenoxy)ethyl]amino}sulfonyl)phenyl]ethyl}acetamide](/img/structure/B5104440.png)
![ethyl 2-{[(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5104446.png)
![5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5104455.png)
![2-[4-(2-Oxopropoxy)phenyl]isoindole-1,3-dione](/img/structure/B5104473.png)

![N-{[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-fluorobenzamide](/img/structure/B5104499.png)
![N-(3-chloro-4-methylphenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide](/img/structure/B5104505.png)

